2-[(Propan-2-yl)sulfanyl]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan, 2-[(1-methylethyl)thio]- is an organic compound with the molecular formula C8H12OS and a molecular weight of 156.245. It is also known by other names such as isopropyl furfuryl sulfide and furfuryl isopropyl sulfide . This compound is characterized by a furan ring substituted with a 2-[(1-methylethyl)thio] group, making it a member of the heterocyclic aromatic series.
Vorbereitungsmethoden
The synthesis of Furan, 2-[(1-methylethyl)thio]- typically involves the reaction of furfuryl chloride with isopropyl mercaptan under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the isopropylthio group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Analyse Chemischer Reaktionen
Furan, 2-[(1-methylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Wissenschaftliche Forschungsanwendungen
Furan, 2-[(1-methylethyl)thio]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Furan, 2-[(1-methylethyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Furan, 2-[(1-methylethyl)thio]- can be compared with other similar compounds such as:
Furan, 2-[(methylthio)methyl]-: This compound has a similar structure but with a methylthio group instead of an isopropylthio group.
Furan, 2-[(ethylthio)methyl]-: This compound has an ethylthio group instead of an isopropylthio group.
Furan, 2-[(butylthio)methyl]-: This compound has a butylthio group instead of an isopropylthio group.
The uniqueness of Furan, 2-[(1-methylethyl)thio]- lies in its specific substituent group, which can influence its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
60755-06-8 |
---|---|
Molekularformel |
C7H10OS |
Molekulargewicht |
142.22 g/mol |
IUPAC-Name |
2-propan-2-ylsulfanylfuran |
InChI |
InChI=1S/C7H10OS/c1-6(2)9-7-4-3-5-8-7/h3-6H,1-2H3 |
InChI-Schlüssel |
YKJPHZPEXSFDHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.